molecular formula C12H17NO2 B8713151 Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate

Cat. No. B8713151
M. Wt: 207.27 g/mol
InChI Key: CMWWHIMPISTSBA-UHFFFAOYSA-N
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Patent
US05856311

Procedure details

A solution of 15.4 g of 3,3-dimethyl-4-phenylazetidin-2-one and 14.3 g of chlorotrimethylsilane in 150 cm3 of anhydrous methanol are refluxed for 6 hours. The solution is then evaporated and ethyl acetate and aqueous sodium bicarbonate at 5% are added. The organic phase is washed with water, is dried on sodium sulphate, and is then evaporated, obtaining 17.8 g of methyl 3-phenyl-3-amino-2,2-dimethylpropanoate (yield 98%).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[CH:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:4][C:3]1=[O:12].Cl[Si](C)(C)C.[CH3:19][OH:20]>>[C:6]1([CH:5]([NH2:4])[C:2]([CH3:13])([CH3:1])[C:3]([O:20][CH3:19])=[O:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
CC1(C(NC1C1=CC=CC=C1)=O)C
Name
Quantity
14.3 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is then evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate and aqueous sodium bicarbonate at 5% are added
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
is dried on sodium sulphate
CUSTOM
Type
CUSTOM
Details
is then evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C(=O)OC)(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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